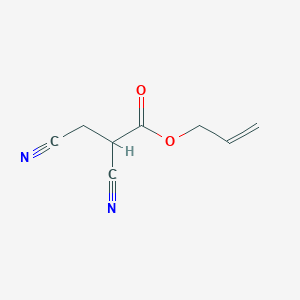
Prop-2-en-1-yl 2,3-dicyanopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 2,3-dicyanopropanoate is an organic compound with a unique structure that includes both an alkene and nitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2,3-dicyanopropanoate typically involves the reaction of allyl alcohol with malononitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an azeotropic solvent such as benzene to remove water formed during the reaction . The addition of an esterification catalyst like cerium sulfate can enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and solvents, along with precise temperature control, ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 2,3-dicyanopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The alkene group can participate in electrophilic addition reactions, while the nitrile groups can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., Br₂) or acids (e.g., HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 2,3-dicyanopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism by which Prop-2-en-1-yl 2,3-dicyanopropanoate exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The alkene group can undergo reactions that modify the compound’s structure and activity .
Comparación Con Compuestos Similares
Similar Compounds
Prop-1-en-2-yl azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Prop-2-en-1-one derivatives:
Uniqueness
Prop-2-en-1-yl 2,3-dicyanopropanoate is unique due to the presence of both alkene and nitrile functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
477776-31-1 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
prop-2-enyl 2,3-dicyanopropanoate |
InChI |
InChI=1S/C8H8N2O2/c1-2-5-12-8(11)7(6-10)3-4-9/h2,7H,1,3,5H2 |
Clave InChI |
MWMVLJVWEPBNAP-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C(CC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
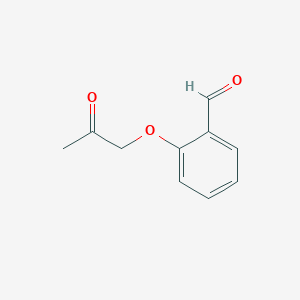
![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
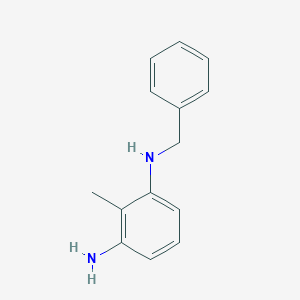
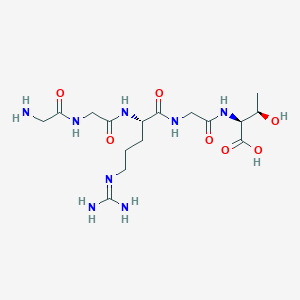
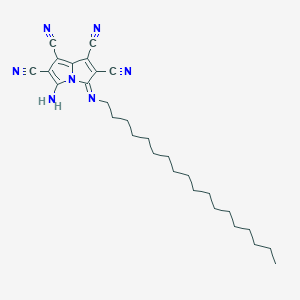
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
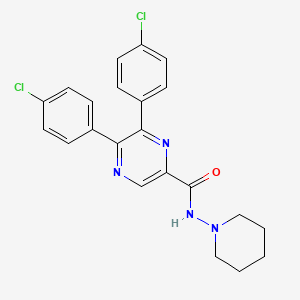
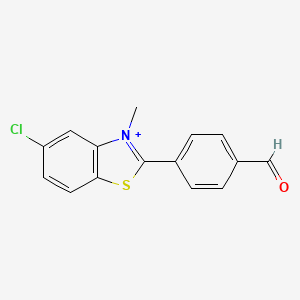
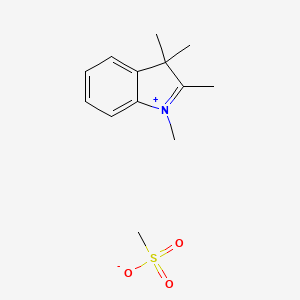
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)

